Ropivacaine Hydrochloride
Description
Historical Development and Discovery
The development of this compound represents the culmination of over a century of local anesthetic research, beginning with the isolation of cocaine from coca leaves in the mid-19th century. The Austrian von Scherzer brought sufficient coca leaves to Europe around 1850, enabling the isolation of cocaine approximately three centuries after the Spanish conquest of Peru. This marked the beginning of modern local anesthesia when Carl Koller, prompted by his friend Sigmund Freud's observations, performed the first clinical operation under local anesthesia in 1884 by administering cocaine to the eye.
The toxic effects of cocaine soon became apparent, resulting in numerous deaths among both patients and medical staff, which created a profound crisis in local anesthesia practice. This crisis drove the development of modern organic chemistry approaches to synthesize safer alternatives. Between 1891 and 1930, new amino ester local anesthetics were synthesized, including tropocaine, eucaine, holocaine, orthoform, benzocaine, and tetracaine. Subsequently, amino amide local anesthetics were developed between 1898 and 1972, including procaine, lidocaine, mepivacaine, prilocaine, bupivacaine, and etidocaine.
The specific development of ropivacaine emerged from concerns about bupivacaine's cardiovascular toxicity, particularly its association with cardiac arrest in pregnant women. Bupivacaine, synthesized in 1957 and introduced to the market in 1965, demonstrated exceptional duration of action but progressively accumulated reports of central nervous system and cardiovascular toxicity. This led to restrictions on its use and the identification of therapy-resistant cardiovascular toxicity. The recognition of optically active isomers in the mepivacaine family led researchers to select ropivacaine as a pure S-(-) enantiomer. Ropivacaine was initially tested in 1990 and later introduced to clinical practice in 1996. The compound underwent extensive toxicological evaluation before its market introduction, with unwanted side effects found to be very limited during its rapid and extensive clinical use.
Classification in Pipecoloxylidide Local Anesthetic Family
This compound belongs to the pipecoloxylidide group of local anesthetics, which represents a specific structural class within the broader amino amide family. This classification is based on the compound's fundamental chemical architecture, which features a piperidine ring connected to a xylidide moiety through an amide linkage. The pipecoloxylidide family includes several clinically important local anesthetics, notably bupivacaine, mepivacaine, and ropivacaine, each sharing the core structural framework while differing in their alkyl substitutions and stereochemical configurations.
The classification of ropivacaine within the pipecoloxylidide family is significant from both pharmacological and chemical perspectives. Members of this family share similar mechanisms of action, involving the blockade of voltage-gated sodium channels in nerve membranes, but exhibit distinct pharmacokinetic and toxicological profiles. The structural similarities within this group have enabled researchers to establish structure-activity relationships that guide the development of new compounds with improved therapeutic indices.
| Compound | Alkyl Substitution | Duration of Action | Cardiovascular Toxicity | Motor Block Intensity |
|---|---|---|---|---|
| Mepivacaine | Methyl | Intermediate | Moderate | Moderate |
| Bupivacaine | Butyl | Long | High | High |
| Ropivacaine | Propyl | Long | Low | Moderate |
The pipecoloxylidide classification has practical implications for clinical use, as compounds within this family often exhibit cross-sensitivity in allergic reactions and share similar contraindications. Understanding these relationships is crucial for healthcare providers when selecting alternative agents for patients with specific sensitivities or when managing adverse reactions. The development of analytical methods for simultaneous determination of pipecoloxylidide drugs in biological samples has become an important area of research, enabling better therapeutic drug monitoring and forensic applications.
Chemical Significance and Research Impact
The chemical significance of this compound extends far beyond its clinical applications to encompass fundamental advances in stereochemistry, pharmaceutical formulation, and drug development methodologies. The compound's development marked a pivotal moment in pharmaceutical science when the industry began to seriously consider the individual properties of enantiomers rather than accepting racemic mixtures as standard practice. This shift toward enantiopure drug development has influenced countless subsequent pharmaceutical projects and established new regulatory expectations for stereochemical considerations in drug approval processes.
The research impact of this compound is particularly evident in the field of local anesthetic mechanism studies. The availability of a pure S-enantiomer has enabled researchers to conduct precise investigations into the relationship between molecular structure and biological activity, contributing to a deeper understanding of sodium channel pharmacology. These studies have revealed that the S-enantiomer exhibits reduced affinity for cardiac sodium channels compared to the R-enantiomer, explaining the improved cardiovascular safety profile. This mechanistic understanding has informed the design of subsequent local anesthetic compounds and contributed to the broader field of ion channel pharmacology.
The formulation challenges associated with this compound have also driven significant advances in pharmaceutical technology. The development of stable anhydrous formulations required innovative approaches to crystallization and storage, leading to new understanding of polymorphism and hydrate formation in pharmaceutical compounds. The process for preparing stable anhydrous this compound using isopropanol under water-free conditions represents a significant technical achievement that has influenced formulation strategies for other moisture-sensitive compounds. Research into the solubility characteristics of ropivacaine in various solvent systems has provided valuable data for pharmaceutical development and has contributed to the understanding of drug-solvent interactions.
Nomenclature and Chemical Identity
The nomenclature of this compound reflects the complex evolution of chemical naming conventions and the increasing importance of stereochemical specificity in pharmaceutical science. The International Nonproprietary Name (INN) "ropivacaine" encompasses both the racemate and the marketed S-enantiomer, though the commercial formulations contain exclusively the S-(-) form. The systematic chemical name, S-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate, provides precise structural information including the stereochemical configuration, substitution pattern, and salt form.
The Chemical Abstracts Service (CAS) registry numbers for ropivacaine reflect the various forms of the compound: 84057-95-4 for the free base ropivacaine, 98717-15-8 for the hydrochloride salt, and 132112-35-7 for the hydrochloride monohydrate. These distinct identifiers are crucial for regulatory compliance, literature searching, and supply chain management. The molecular formula C17H26N2O- HCl- H2O precisely describes the composition of the pharmaceutical grade material, indicating the presence of one molecule of hydrochloric acid and one molecule of water associated with each ropivacaine molecule.
| Nomenclature Type | Designation | Registry Number | Molecular Weight |
|---|---|---|---|
| Free Base | Ropivacaine | 84057-95-4 | 274.4 g/mol |
| Hydrochloride Salt | Ropivacaine HCl | 98717-15-8 | 310.86 g/mol |
| Monohydrate | Ropivacaine HCl- H2O | 132112-35-7 | 328.89 g/mol |
The trade name "Naropin" has become synonymous with this compound in clinical practice, representing the branded formulation developed and marketed by AstraZeneca. This brand name recognition has facilitated global adoption of the compound and has become an important identifier in clinical literature and practice guidelines. Alternative trade names such as "Anapeine" have been used in different markets, reflecting regional regulatory and marketing considerations. The consistency of nomenclature across different regulatory jurisdictions has been crucial for the compound's international acceptance and has facilitated the sharing of clinical research data across borders.
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048379 | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98717-15-8 | |
| Record name | Ropivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Tartaric Acid Derivatives in Chiral Resolution
The enantiomeric purity of (S)-ropivacaine hinges on effective resolution of racemic pipecoloxylidide. Modern processes employ L-(-)-dibenzoyl tartaric acid (L-DBTA) as a resolving agent due to its superior diastereomeric salt formation with the (S)-enantiomer. In a 2022 Chinese patent, racemic 2-piperidinecarboxylic acid undergoes resolution in tetrahydrofuran (THF) or 1,4-dioxane at 40–45°C, achieving a 99.75% enantiomeric excess (ee) after recrystallization. Comparatively, a 2007 method dissolves pipecoloxylidide in water-miscible ethers (e.g., THF) with L-DBTA at 25–30°C, yielding 99.85% ee without ketonic solvents.
Solvent Systems for Diastereomeric Salt Formation
Early resolution methods relied on acetone-water mixtures, which introduced impurity F (acetone adduct) at levels up to 0.5%. Contemporary protocols eliminate ketones entirely, substituting them with Class III solvents like ethyl acetate or isopropanol. For example, the 2007 process uses THF/water for salt formation, reducing impurity F below 0.1% while maintaining 4.0–4.4 kg batch yields.
Alkylation Strategies for N-Propylation
Aqueous vs. Organic Reaction Media
N-propylation of (S)-pipecoloxylidide traditionally occurred in organic solvents like toluene, necessitating lengthy reflux (8–12 hours) and producing sodium bromide byproducts. The 2021 Chinese patent innovates a one-pot aqueous alkylation using 1-bromopropane and sodium hydroxide at 75–80°C, completing the reaction in 7 hours with 94% conversion. This method avoids organic solvents, simplifying waste treatment and reducing production costs by 18–22%.
Temperature and Catalysis Considerations
Optimal alkylation occurs at 75–80°C, as lower temperatures (e.g., 50°C) extend reaction times to 15+ hours. Catalysts like tetrabutylammonium bromide (TBAB) are omitted in industrial settings due to purification challenges. Instead, the 2007 protocol uses excess 1-bromopropane (1.2 equivalents) in water, achieving 99% yield without catalysts.
Purification and Crystallization Methods
Activated Carbon Treatment Protocols
Crude ropivacaine base undergoes decolorization with activated carbon in ethyl acetate at 60–65°C. The 2021 method specifies 0.5% w/w carbon loading, removing colored impurities and residual L-DBTA to <50 ppm. Filtration through a Büchner funnel followed by volume reduction to 50% yields white crystals with 99.8% HPLC purity.
Solvent Selection for Recrystallization
Final monohydrate crystallization employs isopropanol-water mixtures (3:1 v/v) at 5–10°C. The 2007 process reports a 95% recovery rate using this system, whereas the 1996 acetone-based method achieved only 82–85% due to solvate formation. Isopropanol’s low toxicity (Class III) aligns with ICH Q3C guidelines, avoiding residual solvent limits.
Monohydrate Formation and Stabilization
Hydration Control During Salt Formation
Stoichiometric addition of hydrochloric acid (1.05 equivalents) at pH 3.0–3.5 ensures consistent monohydrate formation. The 2007 protocol concentrates the aqueous solution to 1 volume before adding isopropanol, achieving 5–6% water content in the final crystals. XRPD analysis confirms monohydrate phase purity, with no detectable anhydrous or hemi-hydrate forms.
Polymorphism Prevention Strategies
Rapid cooling (5°C/hour) from 70°C to 5°C suppresses alternative crystal habits. The 2021 method further stabilizes the monohydrate by drying under vacuum at 45–50°C, maintaining a 5.2–5.8% loss on drying (LOD).
Industrial-Scale Process Optimization
Environmental Impact of Solvent Choices
Modern processes prioritize Class III solvents, reducing VOC emissions by 40% compared to earlier acetone/toluene systems. The 2021 one-pot method eliminates solvent swaps between steps, cutting wastewater generation by 30%.
Yield Maximization Through Process Design
Integrated steps (resolution-alkylation-salt formation) in continuous reactors enhance throughput. The 2007 batch process yields 3.8–4.2 kg of monohydrate per 4 kg base input (95–105% yield), while the 2021 approach achieves 92–94% overall yield from racemic starting material.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Ropivacaine Hydrochloride undergoes various chemical reactions, including:
Reduction: Not commonly reported for this compound.
Substitution: N-dealkylation to produce the N-dealkylated metabolite (PPX).
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP1A2 enzyme.
Substitution: Involves the use of hydrogen peroxide and catalase for the preparation of impurities.
Major Products Formed:
- 3-OH-ropivacaine
- N-dealkylated metabolite (PPX)
Scientific Research Applications
Clinical Applications
Ropivacaine hydrochloride is indicated for:
- Surgical Anesthesia : Used in epidural blocks for surgeries including cesarean sections and major nerve blocks.
- Acute Pain Management : Administered via continuous infusion or intermittent bolus in epidurals for postoperative or labor pain control.
- Chronic Pain Management : Recent studies have evaluated its efficacy in managing chronic pain conditions .
Table 1: Dosage Forms and Administration Routes
| Route of Administration | Typical Dosage Range | Indication |
|---|---|---|
| Epidural | Continuous infusion: 0.1-0.75% | Surgical anesthesia, labor pain relief |
| Intrathecal | 0.625 mg to 33.75 mg | Anesthesia for surgical procedures |
| Intraarticular | 8 mg to 600 mg | Postoperative pain management |
| Intravenous | 1 mg/kg to 1.8 mg/kg | Acute pain management |
| Subcutaneous | 25 mg to 100 mg | Local infiltration for minor procedures |
Research Findings
Numerous studies have documented the effectiveness and safety profile of this compound across various applications:
- Epidural Analgesia : A study involving over 3,000 patients demonstrated that ropivacaine effectively managed postoperative pain with a favorable side effect profile compared to bupivacaine .
- Chronic Pain Management : Research has shown that ropivacaine can be beneficial in chronic pain scenarios, though further studies are needed to establish long-term efficacy .
- Safety and Efficacy : A comparative study highlighted that ropivacaine has a higher tolerance threshold for central nervous system toxicity compared to bupivacaine, indicating a safer profile for patients .
Table 2: Summary of Clinical Studies on Ropivacaine
Mechanism of Action
Ropivacaine Hydrochloride exerts its effects by blocking the generation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This blockade is achieved through the inhibition of sodium ion influx in neuronal membranes . Additionally, this compound shows dose-dependent inhibition of potassium channels, further contributing to its anesthetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ropivacaine hydrochloride is often compared to other amide local anesthetics such as bupivacaine hydrochloride , mepivacaine hydrochloride , and lidocaine hydrochloride . Key differences lie in their chemical structures, pharmacokinetics, safety profiles, and clinical applications.
Structural and Physicochemical Properties
- Structural Insights : Ropivacaine’s propyl group (vs. bupivacaine’s butyl group) reduces lipid solubility and cardiotoxicity . Its pure S(-)-enantiomer configuration minimizes central nervous system (CNS) toxicity compared to racemic bupivacaine .
Pharmacodynamic and Clinical Profiles
- Clinical Advantages :
- Vs. Bupivacaine : Ropivacaine’s reduced cardiotoxicity makes it safer in obstetric and high-dose applications . At 0.75%, it provides pulpal anesthesia comparable to 2% lidocaine with adrenaline, without vasoconstrictors .
- Vs. Mepivacaine : Longer duration and superior sensory-motor differentiation .
- Vs. Lidocaine : Suitable for prolonged procedures due to extended analgesia .
Research Findings and Industrial Considerations
- Synthesis : Ropivacaine’s production avoids complex chromatography, using cost-effective solvents and scalable processes . Industrial batches achieve >99% purity, critical for clinical safety .
- Market Growth : The this compound preparation market is expanding, driven by demand for postoperative pain management and chronic pain solutions .
Biological Activity
Ropivacaine hydrochloride is a long-acting amide local anesthetic that is widely used in clinical settings for its efficacy in providing regional anesthesia and pain management. This article discusses the biological activity of ropivacaine, including its pharmacodynamics, mechanisms of action, metabolism, and clinical applications, supported by relevant studies and data.
Overview of Ropivacaine
Ropivacaine is known for its selective action on sensory nerves while sparing motor function to a greater extent than other local anesthetics like bupivacaine. This selectivity is attributed to its lower lipophilicity, which results in a reduced risk of cardiotoxicity and central nervous system (CNS) toxicity compared to other agents in its class .
Ropivacaine exerts its effects through the reversible blockade of sodium ion influx in nerve fibers. This action inhibits impulse conduction, particularly affecting pain-transmitting Aβ and C fibers while minimizing effects on Aα fibers responsible for motor function . The drug's mechanism also involves dose-dependent inhibition of potassium channels, enhancing its anesthetic efficacy .
Pharmacokinetics
- Absorption and Distribution : Ropivacaine is extensively protein-bound (94%) in plasma, primarily to α1-acid glycoprotein. Its volume of distribution is approximately 41 liters .
- Metabolism : The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4. Key metabolites include 3-hydroxy-ropivacaine and N-dealkylated metabolites .
- Excretion : Approximately 86% of ropivacaine is excreted via urine after administration, with a terminal half-life ranging from 1.8 hours (IV) to 4.2 hours (epidural) .
Clinical Applications
Ropivacaine is utilized across various medical fields for pain management during surgical procedures, labor analgesia, and postoperative care. Its effectiveness has been demonstrated in numerous studies:
Case Studies and Clinical Trials
-
Postoperative Pain Management :
- A study involving 399 patients showed significant reductions in morphine consumption when ropivacaine was administered via catheter infusion compared to control groups (48 mg vs. 84 mg; p = 0.0004) over the first 48 hours post-surgery .
- Another trial reported that patients receiving ropivacaine had significantly lower visual analog scale (VAS) scores for pain at rest and during movement compared to those receiving saline .
- Corneal Endothelial Effects :
- Transdermal Delivery Systems :
Safety Profile
Ropivacaine is generally well-tolerated; however, adverse effects can occur. Common side effects include hypotension (32%), nausea (17%), and bradycardia (6%) among patients receiving the drug for various indications . The incidence of these events is comparable to bupivacaine but with a notably lower risk of severe cardiotoxicity.
Summary Table of Key Findings
| Parameter | This compound |
|---|---|
| Chemical Class | Amide local anesthetic |
| Protein Binding | ~94% (α1-acid glycoprotein) |
| Volume of Distribution | ~41 L |
| Metabolism | Hepatic (CYP1A2, CYP3A4) |
| Excretion | ~86% via urine |
| Half-Life (IV) | ~1.8 hours |
| Half-Life (Epidural) | ~4.2 hours |
| Common Side Effects | Hypotension, nausea, bradycardia |
Q & A
Q. How is the identity and purity of Ropivacaine Hydrochloride determined in pharmaceutical formulations?
-
Methodological Answer : Identity and purity are validated using high-performance liquid chromatography (HPLC) with USP Reference Standards. The assay involves comparing retention times of the sample (Assay preparation) and the standard (Standard preparation). Quantification is calculated using the formula:
where is the standard concentration, is the dilution factor, and are the peak responses of the sample and standard, respectively .
-
Key Considerations : Ensure chromatographic conditions (e.g., column type, mobile phase) are consistent with USP monographs. Validate system suitability prior to analysis .
Q. What are the recommended storage conditions to maintain the stability of this compound solutions?
- Methodological Answer : Store in single- or multiple-dose containers made of Type 1 glass or suitable plastic at room temperature. Protect from light and moisture to prevent degradation. For long-term stability, avoid freezing and monitor endotoxin levels if intended for injectable use .
Q. What analytical methods are used to detect impurities in this compound?
- Methodological Answer : Related compounds (e.g., Impurity A and B) are identified via HPLC with reference standards. Limit tests for sulfates (<0.1%), heavy metals (<20 ppm), and residual solvents are performed according to USP guidelines. Thin-layer chromatography (TLC) may supplement HPLC for impurity profiling .
Advanced Research Questions
Q. How can researchers optimize the synthesis of anhydrous this compound with high chiral purity?
- Methodological Answer : Use L-pipecolic acid 2,6-xylidide hydrochloride as a precursor in a biphasic reaction system with a phase transfer catalyst. Maintain water-free conditions during isolation, using isopropanol and HCl to achieve >95% chiral purity. Monitor reaction progress via chiral HPLC and X-ray diffraction for crystallinity validation .
Q. What strategies address bacterial endotoxin contamination in injectable this compound formulations?
Q. How should discrepancies in chromatographic peak responses during assay validation be resolved?
- Methodological Answer : Investigate potential causes:
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, eye protection, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed. Dispose of waste via certified hazardous waste facilities to prevent environmental release. Document first-aid measures, including medical consultation for ingestion or inhalation .
Data Contradiction Analysis
Q. How to reconcile conflicting data on this compound’s stability in plastic vs. glass containers?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) comparing leachables (e.g., diethylhexyl phthalate) in plastic versus glass. Use inductively coupled plasma (ICP) spectroscopy to detect metal ions from glass. Prefer USP Type 1 glass for long-term storage unless plastic compatibility is validated .
Q. What experimental controls are essential when comparing enantiomeric activity of this compound?
- Methodological Answer : Include both enantiomers (e.g., dextroisomer as Impurity B) as controls in receptor-binding assays. Validate chiral separation methods using polarimetric detection or chiral stationary phases. Replicate experiments across multiple cell lines to account for variability .
Methodological Best Practices
Q. How to design a dose-response study for this compound in preclinical models?
- Methodological Answer : Use a randomized, blinded design with escalating doses (e.g., 0.2–1.0% w/v). Assess motor blockade duration and sensory thresholds in rodent models. Include negative controls (saline) and positive controls (e.g., bupivacaine). Analyze data using ANOVA with post-hoc Tukey tests .
Q. What documentation standards ensure reproducibility in this compound research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
